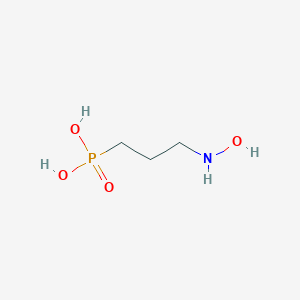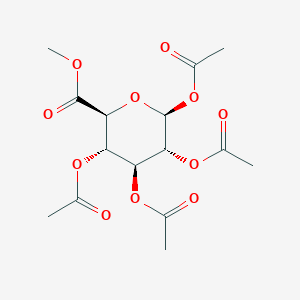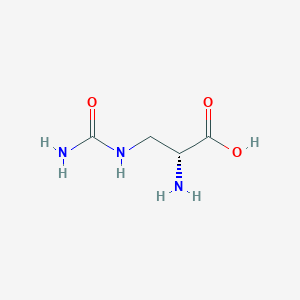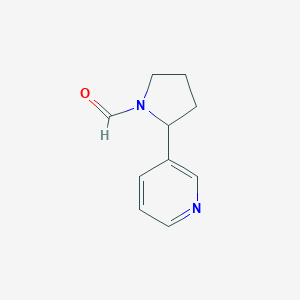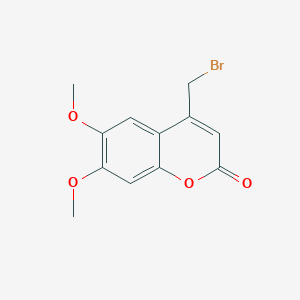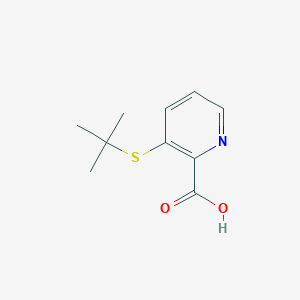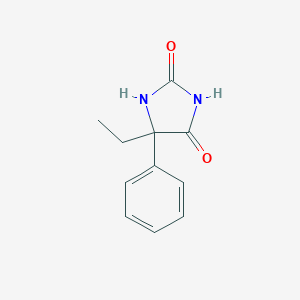
3-氧代-4-(三苯基膦亚基)丁酸乙酯
概述
描述
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is an organic compound with the molecular formula C24H23O3P. It is also known by other names such as 3-oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester and 4-(triphenylphosphoranylidene)acetoacetic acid ethyl ester . This compound is notable for its use in various synthetic organic chemistry applications, particularly in the formation of carbon-carbon bonds.
科学研究应用
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has several scientific research applications:
Synthetic Organic Chemistry: It is used as a reactant in the stereoselective synthesis of various complex molecules, including polysubstituted cyclopentanones and hydroindanes.
Medicinal Chemistry: It is involved in the preparation of compounds with potential antitumor activity, such as 2-substituted pyridoacridines.
Material Science: The compound is used in the synthesis of chain-conjugated 2H-pyran-5-carboxylates, which have applications in material science.
作用机制
Target of Action
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic intermediate used in the production of various compounds
Mode of Action
The compound is known to couple with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2H-pyran-2-ones from oxazolones
Biochemical Pathways
The compound is involved in the synthesis of polysubstituted cyclopentanones via double Michael addition reactions . It also participates in the asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to produce hydroindanes . The downstream effects of these pathways depend on the specific reactions and the compounds being synthesized.
Result of Action
The compound is primarily used as a reactant in the stereoselective synthesis of various compounds . The molecular and cellular effects of its action would therefore depend on the specific compounds being synthesized and their respective biological activities.
安全和危害
未来方向
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has potential applications in the synthesis of various organic compounds. It can be used in the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions, and in the preparation of 2 H -pyran-2-ones from oxazolones . These reactions could be explored further for the development of new synthetic routes and products.
准备方法
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl acetoacetate in the presence of a base such as sodium hydride . The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to yield the desired product.
化学反应分析
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is involved in various types of chemical reactions, including:
Michael Addition Reactions: It can undergo double Michael addition reactions to form polysubstituted cyclopentanones.
Cyclocondensation Reactions: It is used in the preparation of oxocyclohexenecarboxylates through cyclocondensation reactions.
Domino Condensation and Spirocyclization: It participates in asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to form hydroindanes.
Common reagents and conditions used in these reactions include bases such as sodium hydride and catalysts like aminocatalysts. The major products formed from these reactions are often complex cyclic structures, which are valuable intermediates in organic synthesis.
相似化合物的比较
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be compared with similar compounds such as:
Methyltriphenylphosphonium bromide: Used in similar Wittig reactions but with different alkyl groups.
(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Another phosphonium ylide used in organic synthesis.
The uniqueness of ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate lies in its specific structure, which allows for the formation of a wide variety of complex cyclic compounds through its versatile reactivity in organic synthesis.
属性
IUPAC Name |
ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXSFVCJCUXGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370136 | |
| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-05-5 | |
| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reactions of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate highlighted in these studies?
A1: The research focuses on the compound's reactions with various nucleophiles, leading to the formation of different heterocyclic systems.
- Reaction with Aryl Azides: This reaction chemoselectively yields substituted pyridazin-3(2H)-ones. [, ].
- Reaction with 4-Alkylidene-5(4H)-oxazolones: This reaction forms substituted 2H-pyran-2-one derivatives, showcasing its utility in constructing six-membered oxygen-containing heterocycles. [, , ].
Q2: Can you elaborate on the mechanism of these reactions?
A2: While specific mechanistic details are not provided in the abstracts, these reactions likely proceed through a Wittig-like olefination mechanism. The ylide phosphorus atom of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate attacks the electrophilic carbon of the reacting partner (e.g., the carbonyl group of the azide or the exocyclic double bond of the oxazolone). Subsequent cyclization and elimination steps then lead to the final heterocyclic product.
Q3: What is the significance of using Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate in these syntheses?
A3: This reagent offers several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

